molecular formula C22H20N4O3 B2543921 5-methyl-2,4-dioxo-3-phenyl-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921829-71-2

5-methyl-2,4-dioxo-3-phenyl-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2543921
CAS No.: 921829-71-2
M. Wt: 388.427
InChI Key: JAAANPYUBXONRA-UHFFFAOYSA-N
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Description

5-methyl-2,4-dioxo-3-phenyl-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.427. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

Research has been conducted on the synthesis of various heterocyclic compounds derived from similar chemical scaffolds. These studies aim to explore the chemical reactions that yield novel compounds with potential therapeutic applications. For example, the synthesis of novel heterocyclic compounds like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines has been explored for their anti-inflammatory and analgesic properties. These compounds exhibit significant inhibitory activity on cyclooxygenase enzymes, suggesting potential for development as therapeutic agents (A. Abu‐Hashem et al., 2020).

Antiviral and Antimicrobial Applications

Several studies have focused on the antiviral and antimicrobial activities of pyrrolo[2,3-d]pyrimidines and related structures. For instance, derivatives of pyrrolo[2,3-d]pyrimidines were tested for activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), with certain modifications at the molecular level enhancing their antiviral properties (T. Renau et al., 1996). Similarly, the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines have been investigated, highlighting the potential of such compounds in addressing bacterial and fungal infections (A. Abdel-rahman et al., 2002).

Anticancer Properties

Research into pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents has unveiled a series of compounds with promising biological activities. These compounds were evaluated for their cytotoxic properties against cancer cell lines, offering insights into the design of novel anticancer agents (A. Rahmouni et al., 2016).

Supramolecular Chemistry

Investigations into the structural aspects of pyrimidine derivatives have led to the development of supramolecular assemblies with potential applications in materials science and nanotechnology. For example, the study of pyrimidine derivatives for co-crystallization with crown ethers has provided valuable insights into the formation of hydrogen-bonded supramolecular networks (M. Fonari et al., 2004).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the target it interacts with. For example, some pyrimidine derivatives have shown antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

5-methyl-2,4-dioxo-3-phenyl-N-(1-phenylethyl)-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-14(15-9-5-3-6-10-15)23-20(27)17-13-25(2)19-18(17)24-22(29)26(21(19)28)16-11-7-4-8-12-16/h3-14H,1-2H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAANPYUBXONRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.